N-(2,5-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its multiple functional groups, including methoxy, carbamoyl, and sulfanyl groups
Properties
IUPAC Name |
2-[3-[3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N6O8S2/c1-50-24-14-16-32(52-3)30(20-24)40-34(46)22-54-38-42-28-12-7-5-10-26(28)36(48)44(38)18-9-19-45-37(49)27-11-6-8-13-29(27)43-39(45)55-23-35(47)41-31-21-25(51-2)15-17-33(31)53-4/h5-8,10-17,20-21H,9,18-19,22-23H2,1-4H3,(H,40,46)(H,41,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRNHLYOLDPLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=C(C=CC(=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through an amide coupling reaction using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and methoxy groups, leading to the formation of sulfoxides and quinones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone rings, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides and quinones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new amides and thioethers.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a molecular probe to study biological pathways involving sulfanyl and quinazolinone groups.
Industrial Applications: The compound’s reactivity can be harnessed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding (via the sulfanyl group). The quinazolinone rings may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- This compound
Uniqueness
The presence of multiple functional groups, including methoxy, carbamoyl, and sulfanyl groups, along with the quinazolinone rings, makes this compound unique. These features provide a diverse range of chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature, including synthesis pathways, pharmacological evaluations, and case studies.
Chemical Structure and Synthesis
The compound features a quinazoline backbone, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the incorporation of the dimethoxyphenyl group enhances its lipophilicity and biological activity.
Key Synthesis Steps:
- Formation of Quinazoline Derivatives: The initial step involves the synthesis of 4-oxo-3,4-dihydroquinazoline derivatives through cyclization reactions.
- Substitution Reactions: Subsequent steps include the introduction of the dimethoxyphenyl group and sulfanyl moieties via nucleophilic substitutions.
- Final Acetylation: The final product is obtained through acetylation of the amine functionalities.
Anticancer Properties
Research indicates that compounds with quinazoline structures exhibit significant anticancer activity. Specific studies have demonstrated that derivatives similar to N-(2,5-dimethoxyphenyl)-2-acetamide can inhibit key enzymes involved in cancer cell proliferation.
Mechanism of Action:
- Dihydrofolate Reductase (DHFR) Inhibition: Compounds targeting DHFR disrupt nucleotide synthesis essential for DNA replication in cancer cells, leading to cell cycle arrest and apoptosis .
Antimicrobial Effects
The compound has also shown potential antimicrobial activity against various pathogens. Studies suggest that modifications in the quinazoline structure can enhance its efficacy against bacterial strains.
Case Study:
A study involving a series of quinazoline derivatives revealed that certain modifications significantly improved their antibacterial properties against Gram-positive bacteria .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of specific kinases has been observed in related compounds.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
